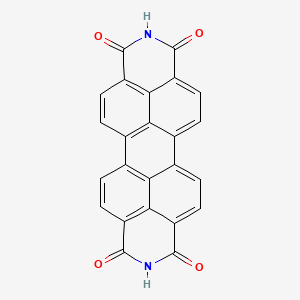

3,4,9,10-Perylenetetracarboxylic Diimide

Vue d'ensemble

Description

3,4,9,10-Perylenetetracarboxylic Diimide is an organic heteropolycyclic compound known for its vibrant colors and stability. It is widely used in various applications, including biological dyes, indicators, and industrial pigments . The compound is characterized by its planar structure, which contributes to its unique optical and electronic properties .

Mécanisme D'action

Target of Action

3,4,9,10-Perylenetetracarboxylic Diimide (PTCDI), also known as Perylimid, is an organic heteropolycyclic compound . It is primarily used in biological dyes and indicators . One of the primary targets of PTCDI is DNA. Specifically, planar perylene- and naphthalene-based diimide linkers can be employed to tether the Watson-Crick and the Hoogsteen strands of a DNA triplex . This allows for the formation of conjugates capable of targeting single-stranded nucleic acids .

Mode of Action

PTCDI molecules self-assemble into a new two-dimensional structure after annealing . Scanning tunneling microscopy reveals strong localized inter-molecular electronic coupling at room temperature when molecules are arranged in a side-by-side packing . This interaction with its targets results in changes at the molecular level, affecting the properties of the material.

Biochemical Pathways

PTCDI exhibits both glucose oxidase (GOx)-like and catalase (CAT)-like activities . This dual enzymatic activity can be attributed to PTCDI’s highly conjugated structure and high electron mobility . The enzymatic activity is also related to the degree of aggregation of PTCDI .

Pharmacokinetics

It is known that ptcdi is a solid compound with a purple to reddish-brown color . It is stable under room temperature conditions in the continental US . For storage, it is recommended to keep it at 4°C and protect it from light .

Result of Action

The result of PTCDI’s action is the modulation of light emission, carrier recombination, or charge separation in organic films . These processes may preferentially occur at “hotspots” in organic films . Therefore, the site-specific properties of PTCDI are important to study .

Action Environment

PTCDI is highly resistant to heat, light, and changes in environmental conditions . This makes it an ideal compound for use in various applications, including as a tunable laser dye, light-harvesting material, transistor, molecular switch, solar cell, and optoelectronic device .

Analyse Biochimique

Biochemical Properties

3,4,9,10-Perylenetetracarboxylic Diimide plays a significant role in biochemical reactions, particularly in the context of its interactions with nucleic acids. It can form stable complexes with DNA, targeting single-stranded nucleic acids and facilitating the formation of hairpin triplexes . This interaction is crucial for its application in molecular biology and genetic research. Additionally, it has been reported to interact with various enzymes and proteins, influencing their activity and stability .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with DNA can lead to changes in gene expression, impacting cellular functions . Moreover, it has been used in studies to understand its effects on different cell types, including its potential to induce apoptosis or alter cell cycle progression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to nucleic acids, forming stable complexes that can inhibit or activate specific genes . Additionally, it can interact with enzymes, either inhibiting or activating them, which in turn affects cellular metabolism and other biochemical pathways . These interactions are crucial for its application in research and therapeutic contexts.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular functions. It has been found to be relatively stable, with minimal degradation over extended periods . Long-term studies have shown that it can have sustained effects on cellular processes, making it a valuable tool in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as toxicity and altered cellular functions . These studies are crucial for determining the safe and effective dosage ranges for its application in research and potential therapeutic uses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and stability . It has been shown to affect metabolic flux and metabolite levels, which are essential for understanding its role in cellular metabolism . These interactions are critical for its application in metabolic studies and drug development.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . These interactions influence its localization and accumulation, which are crucial for its effectiveness in various applications . Understanding these mechanisms is essential for optimizing its use in research and therapeutic contexts.

Subcellular Localization

This compound is localized in specific subcellular compartments, which affects its activity and function . Targeting signals and post-translational modifications direct it to particular organelles, influencing its interactions with other biomolecules . This localization is vital for its role in cellular processes and its application in biochemical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3,4,9,10-Perylenetetracarboxylic Diimide can be synthesized through several methods. One common approach involves the condensation of perylene-3,4,9,10-tetracarboxylic dianhydride with primary amines under high-temperature conditions . The reaction typically requires a solvent such as dimethylformamide or dimethyl sulfoxide and is carried out at temperatures ranging from 150°C to 200°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale condensation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition .

Analyse Des Réactions Chimiques

Types of Reactions

3,4,9,10-Perylenetetracarboxylic Diimide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form perylene-3,4,9,10-tetracarboxylic dianhydride.

Reduction: Reduction reactions can convert the diimide to its corresponding dihydro derivative.

Substitution: The compound can undergo substitution reactions, particularly at the imide nitrogen atoms, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions include perylene-3,4,9,10-tetracarboxylic dianhydride, dihydro derivatives, and various substituted imides .

Applications De Recherche Scientifique

3,4,9,10-Perylenetetracarboxylic Diimide has a wide range of scientific research applications:

Chemistry: It is used as a fluorescent dye and a light-harvesting material in solar cells.

Biology: The compound serves as a biological dye and indicator, useful in various staining techniques.

Medicine: Research is ongoing into its potential use in drug delivery systems and as a diagnostic tool.

Industry: It is extensively used as an industrial pigment, tunable laser dye, and in optoelectronic devices.

Comparaison Avec Des Composés Similaires

3,4,9,10-Perylenetetracarboxylic Diimide is unique compared to other similar compounds due to its stability, vibrant colors, and versatile applications. Similar compounds include:

Perylene-3,4,9,10-tetracarboxylic Dianhydride: Used as a precursor in the synthesis of this compound.

Naphthalene Diimides: These compounds share similar electronic properties but differ in their structural and optical characteristics.

Anthracene Diimides: Known for their use in organic electronics, these compounds have different absorption and emission spectra compared to this compound.

Activité Biologique

3,4,9,10-Perylenetetracarboxylic diimide (PTCDI) is a compound that has garnered significant attention in various fields, particularly in organic electronics and sensor technology. This article provides a comprehensive overview of the biological activity associated with PTCDI, including its applications as a sensor for environmental pollutants, its photophysical properties, and its potential therapeutic roles.

Overview of this compound

PTCDI is a derivative of perylene and is characterized by its strong electron-accepting properties and excellent thermal and chemical stability. Its structure allows for extensive functionalization, which can modify its electronic properties and enhance its applicability in various domains.

Biological Applications

1. Environmental Sensors

PTCDI and its derivatives have been extensively studied for their application in the development of fluorescent sensors. These sensors can detect heavy metal ions such as Cu²⁺ and Al³⁺ with high sensitivity. For instance, a study demonstrated that PDI-4 could effectively sense Cu²⁺ ions in aqueous solutions through fluorescence quenching mechanisms facilitated by micellar systems formed with cationic surfactants like cetyltrimethylammonium bromide (CTAB) .

2. Photophysical Properties

The photophysical properties of PTCDI are crucial for its application in sensors and organic photovoltaics. The compound exhibits strong visible-light absorption and unique fluorescence characteristics. DFT studies have shown that the functionalization at specific positions alters the HOMO-LUMO gap, impacting the absorption wavelengths and fluorescence efficiency .

3. Antioxidant Activity

Recent research indicates that PTCDI derivatives possess antioxidant properties. These compounds can scavenge free radicals effectively, suggesting potential applications in therapeutic contexts where oxidative stress is a concern. The mechanisms involve electron transfer processes that stabilize radical species .

Case Studies

Study 1: Fluorescent Sensor Development

In a notable study, PDI-7 was modified with di(2-(salicylideneamino))ethylamine (DSEA) to enhance its sensitivity towards Al³⁺ ions. The sensor exhibited a limit of detection (LOD) of 0.33 µM in acetonitrile solutions, showcasing the ability of PTCDI derivatives to form stable complexes with metal ions, leading to increased fluorescence intensity .

Study 2: Photovoltaic Applications

PTCDI has been evaluated as an electron transport material in organic solar cells. Research indicates that the incorporation of PTCDI into device architectures improves charge mobility and overall efficiency due to its favorable energy levels and electron affinity . This application highlights the compound's versatility beyond sensing.

Data Summary

The following table summarizes key findings related to the biological activity of PTCDI:

Propriétés

IUPAC Name |

7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H10N2O4/c27-21-13-5-1-9-10-2-6-15-20-16(24(30)26-23(15)29)8-4-12(18(10)20)11-3-7-14(22(28)25-21)19(13)17(9)11/h1-8H,(H,25,27,28)(H,26,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOLVZJFMDVPGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=CC=C4C3=C1C5=C6C4=CC=C7C6=C(C=C5)C(=O)NC7=O)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052555 | |

| Record name | Pigment Violet 29 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Other Solid | |

| Record name | Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

81-33-4, 12236-71-4 | |

| Record name | Pigment Violet 29 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perylimid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perylimid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pigment Violet 29 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perylene-3,4:9,10-tetracarboxydiimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,9,10-PERYLENETETRACARBOXYLIC DIIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63NLI8842L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of PTCDI?

A1: PTCDI has the molecular formula C24H8N2O6 and a molecular weight of 440.38 g/mol.

Q2: What are the key spectroscopic features of PTCDI?

A2: PTCDI exhibits characteristic absorption and emission bands in the visible region. The exact positions of these bands depend on the specific derivative and its environment, but they typically fall between 400 and 600 nm. [, , ] For example, N,N'-diperfluorophenyl-3,4,9,10-perylenetetracarboxylic diimide (DFPP) displays unique aggregate structure in solid film compared to its nonfluorinated analogue, N,N'-diphenyl-3,4,9,10-perylenetetracarboxylic diimide (DPP) []. Additionally, PTCDI derivatives show strong fluorescence, which can be quenched upon interaction with other molecules or upon aggregation. [, , ]

Q3: How does the performance of PTCDI vary under different conditions?

A3: PTCDI derivatives demonstrate varying performance depending on factors like temperature, solvent, and the presence of other molecules. For instance, the solubility of PTCDI derivatives in different solvents can significantly impact their aggregation behavior and, consequently, their optical and electronic properties. [, , ] Temperature also plays a crucial role, influencing the morphology of PTCDI thin films during deposition, which directly affects charge transport properties and the performance of organic field-effect transistors (OFETs). [, , ]

Q4: What are the typical applications of PTCDI based on its properties?

A4: PTCDI is investigated for applications such as organic field-effect transistors (OFETs), [, ] organic solar cells, [, , ] and fluorescent sensors. [] The choice of specific PTCDI derivatives and their processing conditions are crucial for optimizing device performance in each application.

Q5: How does PTCDI interact with DNA, and what are the downstream effects?

A5: Certain PTCDI derivatives, like N,N'-bis[2-(1-piperidino)ethyl]-3,4,9,10-perylenetetracarboxylic diimide (PIPER), exhibit a strong interaction with G-quadruplex DNA structures. [] This interaction stabilizes the G-quadruplex and prevents its unwinding by helicases like Sgs1. [] This stabilization can disrupt critical cellular processes like DNA replication, transcription, and telomere maintenance, potentially leading to anti-cancer effects.

Q6: Can PTCDI be used in sensing applications?

A6: Yes, PTCDI's fluorescence properties make it suitable for sensing applications. For example, N,N-bis[aspartic potassium salt]-3,4,9,10-perylenetetracarboxylic diimide (APBI-K) self-assembled nanorods can act as a dual fluorometric and colorimetric sensor for sulfide detection, showing potential in monitoring meat spoilage. [] Similarly, PTCDI microfibers have been explored as fluorescent sensing platforms for DNA detection, demonstrating high sensitivity and selectivity. []

Q7: How is PTCDI used in energy storage devices?

A7: PTCDI is being explored as an electrode material in battery technologies. For example, it shows promise as an anode material for aqueous sodium-ion batteries (ASIBs) due to its ability to store sodium ions. [, , ] Additionally, PTCDI has been investigated for use in aqueous calcium-ion batteries (ACIBs) exhibiting excellent long-term cycling performance and high capacity retention. []

Q8: How is computational chemistry used to study PTCDI?

A8: Computational methods like Density Functional Theory (DFT) are employed to understand the electronic structure of PTCDI and its derivatives. [, ] These calculations provide insights into the energy levels of molecular orbitals, the nature of intermolecular interactions, and charge transport properties. [] For example, DFT calculations help elucidate the calcium storage mechanism, activation process, and diffusion pathways of PTCDI in ACIBs. []

Q9: Are there any structure-activity relationship (SAR) studies on PTCDI?

A9: While specific quantitative SAR models might be limited, research indicates that modifications to the PTCDI structure impact its properties and activities. For instance, adding substituents to the perylene core or the imide nitrogen atoms can alter solubility, electron affinity, and aggregation behavior. [, ] These changes affect performance in applications like OFETs and organic solar cells.

Q10: What are some future research directions for PTCDI?

A10: Future research on PTCDI can explore:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.